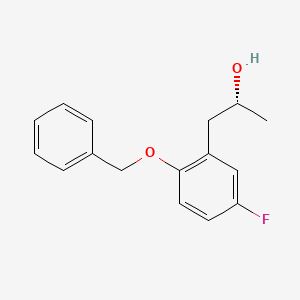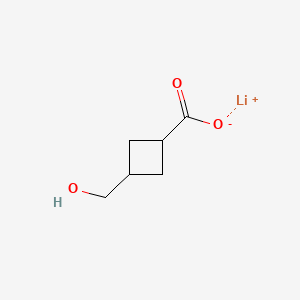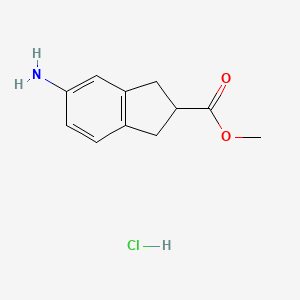![molecular formula C13H20N2O2 B13910827 N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with methoxymethyl and methyl groups, and a dimethylpropanamide moiety
Métodos De Preparación
The synthesis of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylpyridine with methoxymethyl chloride, followed by the introduction of the dimethylpropanamide group through amide bond formation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Aplicaciones Científicas De Investigación
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The methoxymethyl and methyl groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide moiety may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide can be compared with other pyridine derivatives and amides. Similar compounds include:
This compound: Differing in the substitution pattern on the pyridine ring.
This compound: Varying in the nature of the amide group. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-7-14-11(10(9)8-17-5)15-12(16)13(2,3)4/h6-7H,8H2,1-5H3,(H,14,15,16) |
Clave InChI |
PVXSHGDPBHNNKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


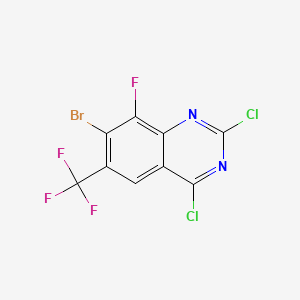
![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)
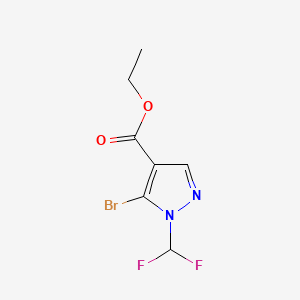
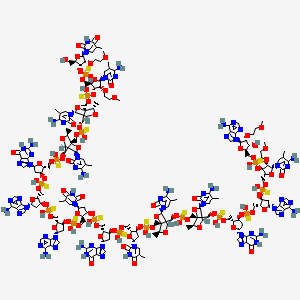
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)
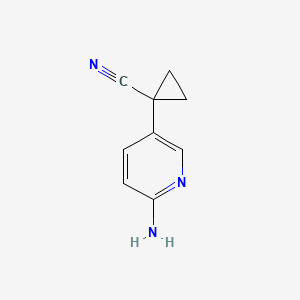
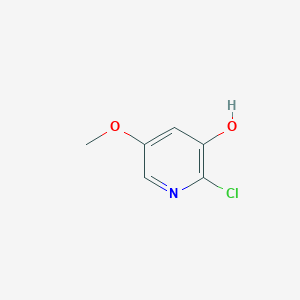
![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
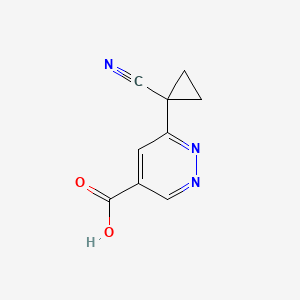
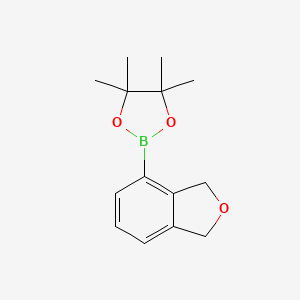
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
